molecular formula C14H9Cl2NO5 B187573 4-Nitrophenyl (2,4-dichlorophenoxy)acetate CAS No. 67829-93-0

4-Nitrophenyl (2,4-dichlorophenoxy)acetate

Cat. No. B187573
CAS RN: 67829-93-0
M. Wt: 342.1 g/mol
InChI Key: UPYOHDGWOGLAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDPA, is a chemical compound used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. NDPA is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst.

Mechanism Of Action

NDPA inhibits 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. NDPA is a reversible inhibitor, meaning that its effects are temporary and can be reversed once it is removed from the system.

Biochemical And Physiological Effects

The inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by NDPA can lead to a variety of biochemical and physiological effects. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can affect many physiological processes including muscle contraction, cognition, and memory. NDPA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

NDPA is a useful tool for studying the role of acetylcholine in various physiological processes. Its reversible inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity allows for precise control over acetylcholine levels. However, NDPA has some limitations in lab experiments. Its effects are temporary and can be reversed once it is removed from the system, making it difficult to study long-term effects. Additionally, NDPA is not selective for 4-Nitrophenyl (2,4-dichlorophenoxy)acetate and can inhibit other enzymes, which can lead to unintended effects.

Future Directions

There are many potential future directions for research involving NDPA. One area of interest is the development of NDPA-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of NDPA inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity and its potential for the treatment of cognitive disorders. Finally, the development of more selective inhibitors of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate that do not inhibit other enzymes would be a valuable tool for studying the role of acetylcholine in various physiological processes.

Synthesis Methods

NDPA is synthesized through a multi-step process starting with the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst. This reaction forms 4-nitrophenyl 2,4-dichlorophenoxyacetate, which is then purified and recrystallized to obtain NDPA. The purity of NDPA can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

NDPA is commonly used in scientific research as an inhibitor of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity. 4-Nitrophenyl (2,4-dichlorophenoxy)acetate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction and cognitive function. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can be useful in studying the role of acetylcholine in various physiological processes. NDPA has also been used in the development of pesticides and herbicides.

properties

CAS RN

67829-93-0

Product Name

4-Nitrophenyl (2,4-dichlorophenoxy)acetate

Molecular Formula

C14H9Cl2NO5

Molecular Weight

342.1 g/mol

IUPAC Name

(4-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C14H9Cl2NO5/c15-9-1-6-13(12(16)7-9)21-8-14(18)22-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2

InChI Key

UPYOHDGWOGLAKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.